molecular formula C15H12N2O2 B5722559 5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5722559
M. Wt: 252.27 g/mol
InChI Key: NWBYMIANMJZFFY-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is also known as PMX or PMX 610 and has been extensively studied for its unique properties.

Scientific Research Applications

PMX has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. PMX has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, PMX has been investigated for its potential use as an organic semiconductor in electronic devices.

Mechanism of Action

The mechanism of action of PMX is not fully understood. However, it has been suggested that PMX exerts its biological effects by interacting with specific cellular targets. For example, PMX has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PMX has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
PMX has been found to have various biochemical and physiological effects. For example, PMX has been shown to inhibit the growth of bacteria and fungi. PMX has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, PMX has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

PMX has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. PMX is also a fluorescent probe that can be used for the detection of metal ions in biological systems. However, PMX has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Furthermore, PMX has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.

Future Directions

There are several future directions for the study of PMX. One direction is to further investigate its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, future studies should focus on the in vivo toxicity and pharmacokinetics of PMX. Finally, PMX can also be further investigated for its potential use as an organic semiconductor in electronic devices.
Conclusion:
In conclusion, 5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a promising compound that has potential applications in various fields of science. Its unique properties make it an attractive candidate for further study. The synthesis of PMX has been optimized to achieve high yields and purity. PMX has been extensively studied for its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Furthermore, PMX has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Future studies should focus on the in vivo toxicity and pharmacokinetics of PMX and its potential use as an organic semiconductor in electronic devices.

properties

IUPAC Name

5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-16-14(17-19-15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBYMIANMJZFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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